molecular formula C26H55N2O7P B018055 N-Carbamyl-paf CAS No. 111057-91-1

N-Carbamyl-paf

Cat. No.: B018055
CAS No.: 111057-91-1
M. Wt: 538.7 g/mol
InChI Key: FNFHZBKBDFRYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylcarbamyl-paf is a synthetic analog of platelet-activating factor (PAF). It is known for its stability and resistance to hydrolysis, making it a valuable tool in scientific research. This compound has a molecular weight of 538.7 Da and a molecular formula of C26H55N2O7P .

Preparation Methods

Methylcarbamyl-paf is synthesized through a series of chemical reactions involving the esterification of glycerol derivatives with methylcarbamoyl chloride. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Methylcarbamyl-paf undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methylcarbamyl-paf has a wide range of applications in scientific research:

Mechanism of Action

Methylcarbamyl-paf exerts its effects by binding to the PAF receptor on the cell surface. This binding activates a cascade of intracellular signaling pathways, including the activation of protein kinase C and phospholipase C. These pathways lead to various cellular responses such as platelet aggregation, inflammation, and cell cycle arrest .

Comparison with Similar Compounds

Methylcarbamyl-paf is unique due to its stability and resistance to hydrolysis. Similar compounds include:

These compounds share similar biological activities but differ in their stability and resistance to enzymatic degradation.

Properties

CAS No.

111057-91-1

Molecular Formula

C26H55N2O7P

Molecular Weight

538.7 g/mol

IUPAC Name

[3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)

InChI Key

FNFHZBKBDFRYHS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC

Synonyms

1-HMC-GPC
1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine
1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine
carbamyl-platelet-activating factor
methylcarbamyl-PAF
N-carbamyl-PAF

Origin of Product

United States

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